![molecular formula C22H23IN2Se B14496158 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide CAS No. 63870-48-4](/img/structure/B14496158.png)
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolinium family and contains a benzoselenazole moiety, which contributes to its distinct characteristics
Méthodes De Préparation
The synthesis of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide involves several steps. One common method includes the reaction of 6-methylquinoline with 3-ethyl-2(3H)-benzoselenazole in the presence of an alkylating agent such as ethyl iodide. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzoselenazole moiety, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinolinium ring, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where selenium compounds have shown promise, such as cancer and cardiovascular diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties, given its complex structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is not fully understood. it is believed to interact with various molecular targets through its quinolinium and benzoselenazole moieties. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The compound’s selenium content also suggests potential antioxidant activity, which could play a role in its biological effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethylindolium iodide: This compound shares a similar quinolinium structure but lacks the benzoselenazole moiety, making it less reactive in certain chemical reactions.
6-Methylquinolinium iodide: This compound is a simpler analogue that does not contain the benzoselenazole group, resulting in different chemical and biological properties.
3-Ethyl-2(3H)-benzoselenazolylidene derivatives: These compounds contain the benzoselenazole moiety but differ in their substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the quinolinium and benzoselenazole moieties, which confer distinct chemical and biological properties not found in simpler analogues.
Propriétés
Numéro CAS |
63870-48-4 |
|---|---|
Formule moléculaire |
C22H23IN2Se |
Poids moléculaire |
521.3 g/mol |
Nom IUPAC |
3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C22H23N2Se.HI/c1-4-23-18(12-11-17-14-16(3)10-13-19(17)23)15-22-24(5-2)20-8-6-7-9-21(20)25-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RKVHOXAJXCFFTN-UHFFFAOYSA-M |
SMILES canonique |
CCN1C2=CC=CC=C2[Se]C1=CC3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



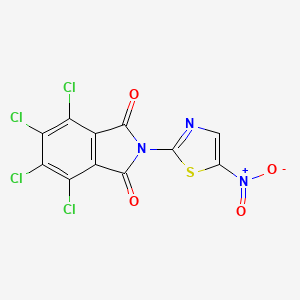
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
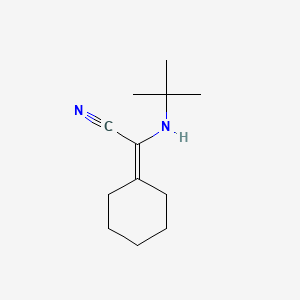
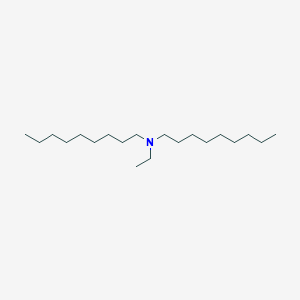
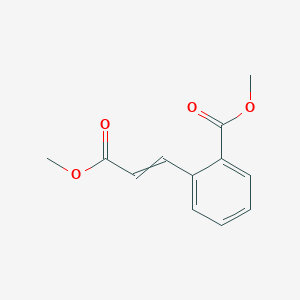
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
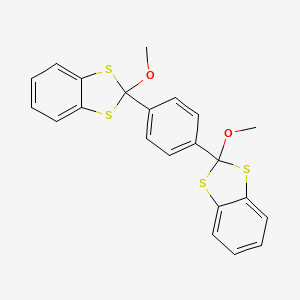


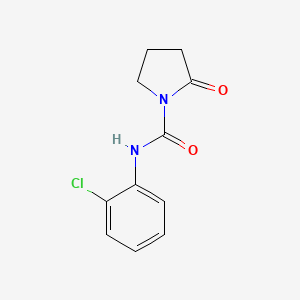
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

